3-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N4O3/c1-26-9-13(18(28)24-15-7-4-11(22)8-14(15)23)16-17(26)19(29)27(20(30)25-16)12-5-2-10(21)3-6-12/h2-9H,1H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDZCZVKVDDONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to target a variety of proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets play crucial roles in cell growth, proliferation, and survival.
Mode of Action
Similar compounds have been found to inhibit the activity of their targets, thereby disrupting the signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with a variety of targets. Disruption of these pathways can lead to changes in cell growth, proliferation, and survival .
Result of Action
Similar compounds have been found to exhibit anti-proliferative activity, suggesting that they may inhibit cell growth and proliferation .
Biological Activity
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C17H13Cl2N3O3
- Molecular Weight : 381.64 g/mol
- CAS Number : 158941-06-1
The presence of multiple chlorine atoms and a pyrimidine core suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to the one exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrrolopyrimidine can inhibit cell proliferation in various cancer cell lines. Specifically, the compound may act through the following mechanisms:
- Inhibition of Kinases : It may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The compound could promote programmed cell death in malignant cells.
Antimicrobial Activity
Preliminary studies suggest that this compound might possess antimicrobial properties. The structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activities of related compounds:
- In Vitro Studies : A study demonstrated that similar pyrrolopyrimidine derivatives inhibited the growth of leukemia cells at concentrations as low as 0.3 µM .
- Mechanistic Insights : The inhibition of the MEK1/2 kinase pathway was observed in certain analogs, leading to reduced phosphorylation of downstream effectors like ERK1/2 .
- Animal Models : In vivo studies using xenograft models showed significant tumor growth inhibition when treated with related compounds, suggesting potential for therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. Key features influencing activity include:
- Chlorine Substituents : The presence of chlorine atoms has been correlated with increased potency against certain cancer cell lines.
- Pyrimidine Core : The pyrimidine structure is critical for interaction with biological targets.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[3,2-d]Pyrimidine Derivatives
(a) N-(3-Chloro-4-Methylphenyl)-3-(4-Chlorophenyl)-5-Methyl-2,4-Dioxo Analog (CAS 921852-08-6)
- Structure : Differs in the N-substituent (3-chloro-4-methylphenyl vs. 2,4-dichlorophenyl).
- Molecular Weight : 443.3 g/mol (C₂₁H₁₆Cl₂N₄O₃) .
- Key Differences: Reduced chlorine content (2 Cl vs. Methyl group on the phenyl ring may reduce steric hindrance compared to dichloro substitution.
(b) N-[(4-Chlorophenyl)Methyl]-5-Methyl-3-(4-Methylphenyl) Analog (CAS 921853-28-3)
- Structure : Benzyl-substituted carboxamide with 4-methylphenyl at position 3.
- Molecular Weight : 422.9 g/mol (C₂₂H₁₉ClN₄O₃) .
- Key Differences :
- Replacement of dichlorophenyl with benzyl and methylphenyl groups increases hydrophobicity (logP ~4.5 estimated).
- The benzyl group may enhance binding to hydrophobic enzyme pockets.
Pyrazolo[1,5-a]Pyrimidine Derivatives
(a) 3-(2,4-Dichlorophenyl)-5-(4-Fluorophenyl)-2-Phenyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine
- Structure : Pyrazolo-pyrimidine core with trifluoromethyl and fluorophenyl groups.
- Molecular Weight : ~535.3 g/mol (C₂₅H₁₃Cl₂F₄N₃) .
- Key Differences :
- Trifluoromethyl group enhances metabolic resistance and electronegativity.
- Pyrazolo core lacks the tetrahydro ring, reducing conformational flexibility compared to the target compound.
(b) N-(4-Chlorophenyl)-5-(4-Methylphenyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-2-Carboxamide
- Structure : Partially saturated pyrazolo-pyrimidine with trifluoromethyl and carboxamide groups.
- Molecular Weight : ~468.8 g/mol (C₂₂H₁₈ClF₃N₄O) .
- Key Differences :
- Saturation at positions 4–7 increases solubility but reduces aromatic interactions.
- Trifluoromethyl group improves bioavailability compared to dichloro substitution.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s dichlorophenyl carboxamide likely requires multi-step coupling (e.g., Ullmann or Buchwald-Hartwig reactions), similar to ’s methods for sulfamoylphenyl derivatives .
- Biological Performance :
- Structure-Activity Relationship (SAR): Chlorine atoms at 2,4-positions on the phenyl ring (target compound) maximize steric and electronic effects compared to monosubstituted analogs . Carboxamide orientation (para vs. meta) influences hydrogen bonding with target proteins.
Q & A
Basic: What are the key synthetic strategies for preparing this compound and its analogs?
Answer:
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step condensation and functionalization. For example:
- Step 1: Condensation of a chlorophenyl-substituted pyrrolo-pyrimidine core with a dichlorophenyl carboxamide group under nitrogen protection (e.g., using Piv₂O at 100–120°C) .
- Step 2: Chlorination with POCl₃ under reflux to introduce reactive sites for downstream modifications .
- Step 3: Coupling with substituted anilines (e.g., 2,4-dichloroaniline) in iPrOH with HCl to form the final carboxamide .
Key considerations:
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC (e.g., CHCl₃/MeOH 10:1) .
Advanced: How can conflicting NMR spectral data for structurally similar derivatives be resolved?
Answer:
Discrepancies in NMR data (e.g., aromatic proton splitting or NH signals) arise from conformational flexibility or hydrogen bonding. Methodological solutions include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, in compound 13 (), NH₂ protons at δ 5.87 ppm were confirmed via HSQC correlations .
- Variable-temperature NMR: Identify dynamic processes (e.g., hindered rotation) by observing signal coalescence at elevated temperatures.
- DFT calculations: Predict chemical shifts using computational models to validate experimental assignments .
Basic: What crystallographic parameters characterize the pyrrolo-pyrimidine core?
Answer:
Single-crystal X-ray diffraction reveals:
- Triclinic system (P1): Unit cell parameters for a related derivative include a = 9.661 Å, b = 12.422 Å, c = 14.007 Å, with angles α = 72.11°, β = 82.70°, γ = 70.18° .
- Disordered residues: Observed in the tetrahydro-1H-pyrrolo ring due to rotational flexibility .
- Key bond lengths: C–C bonds average 1.54 Å, while C=O bonds in the dioxo groups measure 1.21 Å .
Practical tip: Use SADABS for absorption correction during data collection .
Advanced: How can computational methods optimize reaction pathways for novel analogs?
Answer:
Integrate quantum chemical calculations and AI-driven workflows:
- Reaction path search: Employ density functional theory (DFT) to model transition states for chlorination or coupling steps, reducing trial-and-error experimentation .
- Machine learning (ML): Train models on existing reaction databases (e.g., PubChem) to predict optimal solvents, temperatures, or catalysts for yield improvement .
- Case study: ICReDD’s approach combines computed activation energies with experimental validation to narrow down conditions for regioselective substitutions .
Basic: What biological assays are used to evaluate kinase inhibition activity?
Answer:
For receptor tyrosine kinase (RTK) inhibition:
- Enzymatic assays: Measure IC₅₀ values using purified kinases (e.g., EGFR or VEGFR) in a fluorescence-based ADP-Glo™ system .
- Cellular proliferation assays: Test compounds on cancer cell lines (e.g., HeLa) with MTT or resazurin-based viability readouts .
- Key findings: Analog 10 ( ) showed submicromolar IC₅₀ against EGFR, with NH and CH₂ groups critical for binding .
Advanced: How to address low solubility in biological testing?
Answer:
- Structural modifications: Introduce polar groups (e.g., morpholine, piperazine) or reduce logP via fluorination .
- Formulation strategies: Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vitro assays or nanoemulsions for in vivo studies .
- Case study: Compound 12 () improved solubility by substituting a dimethylpropanamide group while retaining activity .
Basic: What analytical techniques confirm purity and identity?
Answer:
- HPLC-MS: Use C18 columns with acetonitrile/water gradients (e.g., 40–90% ACN) and ESI+ detection for mass verification .
- Elemental analysis: Match calculated vs. observed C, H, N percentages (e.g., compound 13 in : C 61.2%, H 4.9%, N 17.0%) .
- Melting point: Confirm consistency with literature values (e.g., compound 10 melts at 212°C) .
Advanced: How to resolve discrepancies between computational and experimental binding affinities?
Answer:
- Docking refinement: Incorporate solvation effects (e.g., implicit solvent models) and flexible side chains in AutoDock Vina .
- MD simulations: Run 100-ns trajectories to account for protein-ligand dynamics (e.g., RMSD < 2.0 Å indicates stable binding) .
- Experimental validation: Use SPR (surface plasmon resonance) to measure real-time binding kinetics and reconcile with computed ΔG values .
Basic: What safety protocols are critical during synthesis?
Answer:
- POCl₃ handling: Use Schlenk lines under inert gas to prevent HCl release .
- Waste disposal: Neutralize chlorinated byproducts with NaHCO₃ before disposal .
- PPE: Wear nitrile gloves and chemical goggles when handling dichlorophenyl intermediates .
Advanced: How can AI-driven automation enhance high-throughput screening?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
